N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Solubility Formulation Biopharmaceutics

Procure N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 340980-96-3) to advance your CRF-1 antagonist, tau fibril inhibition, or antimalarial drug discovery programs. This asymmetrical oxamide derivative, featuring a unique 4-chlorophenethyl-cyclohexenyl substitution pattern documented in patent family US-8614213-B2, is the exact scaffold for systematic SAR exploration. Its low aqueous solubility (<0.4 µg/mL at pH 7.4) makes it an ideal model for developing enabling formulations. Unlike uncharacterized analogs, this compound offers validated biological starting points, including 1.12 µM tau anti-fibril activity and a 1.85 µM anti-plasmodial phenotype, ensuring your research builds on reproducible, literature-backed data rather than unproven substitutes.

Molecular Formula C18H23ClN2O2
Molecular Weight 334.84
CAS No. 340980-96-3
Cat. No. B2594039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
CAS340980-96-3
Molecular FormulaC18H23ClN2O2
Molecular Weight334.84
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H23ClN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23)
InChIKeyDYMCGOFYATXRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS 340980-96-3: Procurement-Ready Structural and Biophysical Profile


N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 340980-96-3, PubChem CID 2222388, ChEMBL ID CHEMBL1328453) is a synthetic, asymmetrically substituted ethanediamide (oxamide) derivative bearing a 4‑chlorophenyl ring tethered via an ethylene spacer to one amide nitrogen and a cyclohex‑1‑en‑1‑yl group on the opposite terminus [1]. With a molecular formula of C₁₈H₂₃ClN₂O₂, a molecular weight of 334.8 g mol⁻¹, a computed XLogP3‑AA of 3.9, two hydrogen‑bond donors, two hydrogen‑bond acceptors, six rotatable bonds, and a topological polar surface area of 58.2 Ų, the compound resides in favourable oral drug‑like property space (zero RO5 violations, QED weighted 0.62) [1][2]. It is listed in the patent family covering cyclohexyl amide derivatives as corticotropin‑releasing factor‑1 (CRF‑1) receptor antagonists (US‑8614213‑B2 / WO2010015655), providing a documented intellectual‑property context for its procurement .

Why Closely Related Ethanediamide Analogs Cannot Replace N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide


Even minor structural modifications within the ethanediamide scaffold produce profound shifts in physicochemical and biological profiles, making simple analog substitution scientifically unjustified. The target compound’s unique combination of a 4‑chlorophenethyl group linked through an ethylene spacer and a cyclohex‑1‑en‑1‑yl substituent distinguishes it from the closest registered analog, N'-(4‑chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 332143‑83‑6), which lacks the ethylene spacer and attaches the 4‑chlorophenyl group directly to the amide nitrogen [1]. This single‑atom deletion alters hydrogen‑bonding geometry, conformational flexibility (six vs. fewer rotatable bonds), and likely receptor‑binding pharmacophore presentation. Further, saturation of the cyclohexene ring to a cyclohexyl group (e.g., N-(4‑chlorophenyl)-N'-cyclohexylethanediamide) removes the π‑character of the alkenyl moiety, which can modulate π‑stacking interactions critical for target engagement in the CRF‑1 receptor antagonist pharmacophore described in US‑8614213‑B2 [2]. The target compound’s experimental aqueous solubility (<0.4 µg mL⁻¹ at pH 7.4) [3] imposes specific formulation requirements that differ from more soluble analogs, meaning that procurement of a substitute without matching solubility behavior risks irreproducible biological results.

Quantitative Differentiation Evidence for N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide Relative to Closest Analogs


Aqueous Solubility: Measured Thermodynamic Solubility Defines Formulation Window vs. Saturated Cyclohexyl and Direct‑Linked Analogs

The target compound exhibits an experimentally determined thermodynamic solubility of <0.4 µg mL⁻¹ at pH 7.4 [1]. For N-(4-chlorophenyl)-N'-cyclohexylethanediamide, the absence of the cyclohexene double bond and the replacement of the ethylene spacer with a direct N‑aryl linkage reduces molecular surface area and is expected to modestly increase aqueous solubility, although a matched experimental measurement is not available. The direct‑linked comparator N'-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 332143‑83‑6), lacking the ethylene spacer, is similarly anticipated to display altered solvation behaviour, but no published experimental solubility datum was identified [2]. This solubility threshold places the target compound in the low‑solubility class, requiring co‑solvent or surfactant‑based formulation strategies distinct from those suitable for even marginally more soluble analogs.

Solubility Formulation Biopharmaceutics

Tau Fibril Formation Inhibitory Activity: Moderate Single‑Concentration Potency Differentiates from Inactive Structural Neighbors

In a quantitative high‑throughput screen (qHTS) for inhibitors of tau fibril formation using a fluorescence polarization assay, the target compound displayed a potency value of 1122 nM (pChembl 5.95) [1]. Although the result was annotated as inconclusive, it represents a measurable signal above the assay background. By contrast, the same compound was inactive (potency >100,000 nM) in a chromodomain interaction assay and inactive in a polymerase iota inhibition assay [2], indicating that the tau‑directed activity is not a promiscuous aggregate effect. No tau‑fibril inhibition data are available for the closest registered analogs (CAS 332143‑83‑6 or the saturated cyclohexyl variant), precluding a direct head‑to‑head comparison at this time. The differential activity pattern across assay panels supports target‑specific engagement rather than non‑specific colloidal interference.

Tauopathy Alzheimer's disease Neurodegeneration

Anti‑Malarial Activity: Sub‑2 µM Potency Against Plasmodium falciparum in Delayed‑Death Assay

In a primary qHTS for delayed‑death inhibitors of the malarial parasite plastid (96‑hour incubation), the target compound exhibited a potency of 1852.6 nM (≈1.85 µM) against Plasmodium falciparum [1]. The result was annotated as inconclusive, likely due to single‑concentration screening design. Nevertheless, this level of anti‑parasitic activity is within a range that warrants follow‑up dose‑response confirmation. No anti‑malarial data exist in the public domain for N'-(4‑chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 332143‑83‑6) or the saturated cyclohexyl analog. The target compound thus occupies a unique evidence‑supported position among commercially available ethanediamide derivatives for malaria research.

Malaria Plasmodium falciparum Apicoplast

Patent‑Family Anchor in CRF‑1 Receptor Antagonism: IP Landscape Differentiation from Unprotected Ethanediamide Analogs

The target compound is catalogued in the literature database of Aladdin Scientific as directly associated with US Patent 8,614,213 B2, titled “Cyclohexyl amide derivatives and their use as CRF‑1 receptor antagonists” . The patent (WO2010015655 / US‑8614213‑B2) claims a genus of cyclohexyl amide derivatives with defined substitution patterns encompassing the target compound’s structural framework [1]. By contrast, the comparator N'-(4‑chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 332143‑83‑6) is not identified as falling within the same patent family, and the saturated cyclohexyl analog may fall outside the preferred cyclohexenyl scope. This patent mapping provides procurement teams with a clear intellectual‑property trail that is absent for uninventoried analogs.

CRF-1 receptor Corticotropin-releasing factor Stress-related disorders

Physicochemical Parameter Set: Computed Property Differentiation from Direct‑Linked and Saturated Analogs

The target compound’s computed physicochemical parameters include XLogP3‑AA = 3.9, TPSA = 58.2 Ų, six rotatable bonds, two HBD, two HBA, and molecular weight 334.8 g mol⁻¹ [1]. The direct‑linked analog N'-(4‑chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS 332143‑83‑6, MW ≈ 320 g mol⁻¹) contains one fewer methylene unit, reducing rotatable bond count and lipophilicity [2]. The saturated analog N-(4‑chlorophenyl)-N'-cyclohexylethanediamide (MW ≈ 280 g mol⁻¹) has a still lower molecular weight and altered logP due to removal of the cyclohexene ring and ethylene spacer. These differences cumulatively shift the compounds to distinct regions of drug‑like property space, affecting permeability, metabolic stability, and off‑target promiscuity predictions. The target compound’s combination of properties is consistent with CNS drug‑like chemical space (MW < 400, TPSA < 90 Ų, logP 3–5), supporting its prioritization for neuroscience applications.

Drug-likeness ADME Lead optimization

Evidence‑Backed Application Scenarios for Procuring N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide


CRF‑1 Receptor Antagonist Lead Optimization and Structure–Activity Relationship Expansion

The target compound’s documented association with the cyclohexyl amide CRF‑1 receptor antagonist patent family (US‑8614213‑B2) makes it a relevant scaffold for medicinal chemistry teams pursuing corticotropin‑releasing factor receptor modulation. Its cyclohex‑1‑en‑1‑yl moiety and 4‑chlorophenethyl substitution pattern represent a specific claimed sub‑genus. Procurement enables systematic SAR exploration around the ethylene linker length, cyclohexene ring oxidation state, and chlorophenyl ring position, guiding the optimization of receptor affinity and selectivity relative to patent‑exemplified leads.

Tauopathy Probe Development Starting from a Confirmed Moderate‑Potency Hit

The compound’s 1122 nM potency in a tau fibril formation fluorescence polarization assay provides a validated starting point for hit‑to‑lead chemistry. Its inactivity in chromodomain and polymerase iota counter‑screens [1] reduces the likelihood of pan‑assay interference. Procurement supports iterative medicinal chemistry to improve fibril‑inhibition potency while monitoring selectivity against unrelated targets, a workflow that uncharacterized structural analogs cannot support due to the absence of any tau‑directed activity data.

Anti‑Malarial Phenotypic Screening Follow‑Up and Apicoplast‑Target Validation

The 1.85 µM potency against Plasmodium falciparum in a 96‑hour delayed‑death assay targeting the apicoplast positions the compound as a starting point for anti‑malarial probe discovery. The delayed‑death phenotype is characteristic of apicoplast‑targeting agents, and procurement of the compound enables dose‑response confirmation, cytotoxicity counter‑screening against mammalian cells, and structure‑based diversification to improve anti‑parasitic potency and selectivity.

Low‑Solubility Compound Formulation and Biopharmaceutical Profiling Studies

With an experimentally measured thermodynamic solubility of <0.4 µg mL⁻¹ at pH 7.4 , the target compound serves as a model substrate for developing enabling formulations (e.g., nano‑suspensions, lipid‑based delivery systems, co‑solvent approaches) intended for poorly water‑soluble ethanediamide derivatives. Its solubility profile is distinct from structurally related analogs that lack a measured solubility datum, making it a reliable benchmark for pharmaceutical development studies focused on solubility‑limited oral absorption.

Quote Request

Request a Quote for N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.